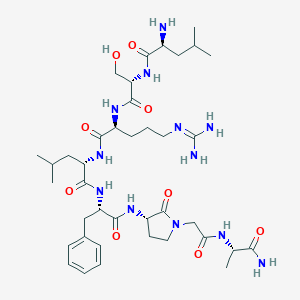

gamma-Lactam(11)-hgh(6-13)

Description

Structure

2D Structure

Properties

CAS No. |

136101-07-0 |

|---|---|

Molecular Formula |

C39H64N12O9 |

Molecular Weight |

845 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxopyrrolidin-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C39H64N12O9/c1-21(2)16-25(40)33(55)50-30(20-52)37(59)46-26(12-9-14-44-39(42)43)34(56)48-28(17-22(3)4)35(57)49-29(18-24-10-7-6-8-11-24)36(58)47-27-13-15-51(38(27)60)19-31(53)45-23(5)32(41)54/h6-8,10-11,21-23,25-30,52H,9,12-20,40H2,1-5H3,(H2,41,54)(H,45,53)(H,46,59)(H,47,58)(H,48,56)(H,49,57)(H,50,55)(H4,42,43,44)/t23-,25-,26-,27-,28-,29-,30-/m0/s1 |

InChI Key |

MRDQQZCBDIHLGU-RQKKIUEJSA-N |

SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCN(C2=O)CC(=O)NC(C)C(=O)N)N |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)CN1CC[C@@H](C1=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCN(C2=O)CC(=O)NC(C)C(=O)N)N |

Other CAS No. |

136101-07-0 |

Synonyms |

gamma-lactam(11) human growth hormone (6-13) gamma-lactam(11)-hGH(6-13) gamma-lactam(11)-hGH(6-13) peptide |

Origin of Product |

United States |

Synthetic Methodologies for γ Lactam Integration into Peptide Sequences

Overview of Synthetic Approaches for Functionalized γ-Lactam Derivatives

The synthesis of the γ-lactam core itself is a critical first step. Modern organic chemistry offers several powerful approaches to construct these heterocyclic systems with a high degree of functionalization, preparing them for subsequent integration into peptides.

Multicomponent reactions (MCRs) provide an efficient pathway to synthesize densely functionalized γ-lactam derivatives in a single step from three or more starting materials. nih.govirb.hr A prominent MCR strategy involves the Brønsted-acid-catalyzed reaction of amines, aldehydes, and pyruvate (B1213749) derivatives to yield 3-amino-3-pyrrolin-2-ones (unsaturated γ-lactams). nih.govnih.gov This approach is notable for its versatility, allowing for a wide range of substituents to be introduced onto the lactam ring. nih.gov

The reaction typically proceeds through the formation of an enamine intermediate from the amine and the pyruvate derivative. nih.gov This is followed by a Mannich-type reaction with the aldehyde to construct the core structure. nih.gov The scope of this reaction is broad, accommodating various aromatic amines (including electron-rich and halogen-substituted anilines), a diverse set of aldehydes (including cinnamaldehyde, ethyl glyoxalate, and fluorine-containing aldehydes), and different pyruvate derivatives. nih.gov

| Amine Component (1) | Aldehyde Component (2) | Pyruvate/Acetylene Component (3) | Resulting γ-Lactam Structure | Reference |

|---|---|---|---|---|

| p-Toluidine | Benzaldehyde | Diethyl acetylenedicarboxylate | 3-Amino 3-pyrrolin-2-one derivative | nih.gov |

| p-Anisidine | Various aldehydes | Ethyl pyruvate | Substituted 3-amino-1,5-dihydro-2H-pyrrol-2-ones | nih.gov |

| Halogen-substituted anilines | Various aldehydes | Ethyl pyruvate | Halogenated 3-amino-1,5-dihydro-2H-pyrrol-2-ones | nih.gov |

| Aromatic amines | Perfluorobenzaldehyde | Ethyl pyruvate | Fluorine-containing γ-lactam | nih.gov |

| p-Toluidine | Benzaldehyde | Phosphorated pyruvates | Phosphorus-substituted γ-lactam | nih.gov |

A more direct and atom-economical approach to γ-lactam synthesis is the intramolecular amidation of C(sp³)–H bonds. This method avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-N bond to close the lactam ring. Transition metal catalysis, particularly with iridium (Ir) and palladium (Pd), has been instrumental in developing these transformations. nih.govmdpi.com

In 2018, the Chang group reported a significant breakthrough using a tailored iridium catalyst for the selective formation of γ-lactams from 1,4,2-dioxazol-5-one precursors, which act as a source of nitrene. mdpi.comresearchgate.net This system demonstrated high yields and excellent chemo- and regioselectivity for the amidation of primary, secondary, and tertiary C-H bonds. mdpi.com The development of chiral ligands for these catalysts has further enabled enantioselective versions of this reaction, allowing for the synthesis of chiral γ-lactams. mdpi.comresearchgate.net

Palladium-catalyzed methods have also been developed. These often rely on a directing group (DG) within the substrate to guide the catalyst to the desired C-H bond. nih.gov For example, N-acyl amino acids can serve as both the directing group and the cyclization partner, enabling the synthesis of various γ-lactams, including valuable spiro γ-lactam products, from readily available amino acid precursors. nih.gov

| Catalyst System | Directing Group / Precursor | Key Features | Reference |

|---|---|---|---|

| Iridium(III) complex with diamine ligand | 1,4,2-Dioxazol-5-one | Enables amidation of unactivated C(sp³)–H bonds; enantioselective versions are possible with chiral ligands. | mdpi.comresearchgate.net |

| Palladium(II) with pyridone ligand | N-acyl amino acid (native amide) | Uses the substrate's own amide as a directing group; broad substrate scope including dipeptides. | nih.gov |

| Ruthenium(II) complex | 1,4,2-Dioxazol-5-ones | Catalyzes enantioselective intramolecular C-H amidation for γ-lactam formation. | nih.gov |

Solution-Phase and Solid-Phase Peptide Synthesis with γ-Lactam Incorporation

Once suitable γ-lactam building blocks are synthesized, or as part of a strategy to form them in situ, they must be incorporated into a growing peptide chain. Both traditional solution-phase chemistry and modern solid-phase peptide synthesis (SPPS) have been adapted for this purpose.

The original Freidinger protocol, developed in the early 1980s, is a cornerstone of γ-lactam peptide synthesis. nih.govresearchgate.net This method involves the intramolecular alkylation of a dipeptide containing methionine. nih.govspringernature.com The methionine side chain's thioether is first activated, typically with methyl iodide, to form a dimethyl sulfonium (B1226848) salt, which serves as a good leaving group. nih.gov Subsequent treatment with a strong base, such as sodium hydride, deprotonates the preceding amide nitrogen, which then acts as a nucleophile, attacking the γ-carbon of the methionine residue to displace the sulfonium group and form the five-membered γ-lactam ring in a 5-exo-tet cyclization. nih.govresearchgate.net This solution-phase protocol has been widely used to prepare protected lactam-bridged dipeptides that can then be used as building blocks in larger peptide syntheses. springernature.comresearchgate.net

A more recent adaptation employs selenomethionine (B1662878) in place of methionine. nih.gov The selenomethionine is selectively alkylated, and after immobilization on a solid support, a base-induced lactamization is performed under mild conditions. This approach is advantageous as it avoids some of the harsh conditions of the original protocol and can be applied to unprotected peptides. nih.gov

α-Amino γ-lactam (Agl) residues are the most common type of lactam constraint, designed to mimic a dipeptide unit and stabilize turn conformations. nih.govnih.gov The Freidinger protocol is a primary route to Agl-containing dipeptides. researchgate.netresearchgate.net However, to facilitate the construction of larger and more diverse peptide libraries, solid-phase methods have been developed.

One effective solid-phase approach involves the use of cyclic (R)- and (S)-oxathiazinane esters to annulate the amino lactam residue onto a peptide chain growing on a solid support, such as SynPhase lanterns. nih.gov This method has been successfully used for the parallel synthesis of Agl-containing peptide analogs and even for the insertion of multiple Agl residues into the same peptide sequence. nih.gov

Furthermore, methods have been developed for the synthesis of β-substituted Agl residues, which offer the ability to constrain not only the peptide backbone but also the side-chain (χ) dihedral angles. frontiersin.orgnih.gov These diversity-oriented syntheses often start from a β-hydroxy-α-amino-γ-lactam (Hgl) precursor. nih.gov The hydroxyl group can be stereoselectively replaced with various other functional groups using Mitsunobu reactions or via the ring-opening of a cyclic sulfamidate intermediate. frontiersin.orgnih.gov These β-substituted-Agl dipeptides can then be used as building blocks in standard Fmoc-based SPPS. frontiersin.orgnih.gov

While less common than their α-amino counterparts, β-amino γ-lactam (Bgl) residues also serve as potent turn-inducing elements in peptides. sciforum.net The synthesis and incorporation of Bgl residues have been advanced significantly through the development of dedicated solid-phase protocols. acs.org

A key strategy for incorporating both Agl and Bgl residues involves the N-alkylation of a resin-bound peptide with a cyclic sulfamidate (either five-membered for Bgl or six-membered for Agl). acs.orgnih.gov To avoid undesired side reactions like bis-alkylation, the peptide's amide nitrogen is often first protected as an N-silyl derivative. acs.org Following the N-alkylation step, lactam annulation is typically induced by heating, often with the aid of microwaves, to promote the ring-closing reaction. acs.orgnih.gov This solid-phase method is compatible with the standard Fmoc-protection strategy and has been used to systematically scan peptide sequences, such as the growth hormone-releasing peptide GHRP-6, by replacing successive dipeptide segments with lactam constraints to probe the secondary structure required for biological activity. acs.orgsciforum.net

Synthesis of β-Hydroxy-α-Amino γ-Lactam Residues

The synthesis of β-hydroxy-α-amino γ-lactam (Hgl) residues provides a sophisticated tool for mimicking serine (Ser) and threonine (Thr) residues within a peptide sequence. By constraining the ω, ψ, and χ dihedral angles, these mimics offer precise control over peptide conformation. acs.orgnih.gov A prominent method for creating these structures involves using N-(Fmoc)oxiranylglycine as a key building block. acs.orgresearchgate.net

One effective approach employs N-(Fmoc)oxiranylglycine as a bis-electrophile, which reacts with various amino acid derivatives in a one-pot synthesis. acs.org This reaction, often conducted in trifluoroethanol (TFE) with catalytic benzoic acid (BzOH), involves a sequential alkylation and acylation of the amino acid. acs.orgnih.gov This methodology has been successfully applied in the solid-phase synthesis of an analogue of the interleukin-1 (IL-1) modulator 101.10, demonstrating its utility in creating complex peptide mimics to study the geometric requirements of Ser/Thr residues for biological activity. acs.org

Crystallographic studies have confirmed that β-hydroxy-α-amino-γ-lactams can induce β-turn conformations in peptides. researchgate.net Dipeptide models prepared from the reaction of N-(Fmoc)oxiranylglycine with amino esters like methyl m-amino benzoate (B1203000) and methyl lysinate showed that the lactam moiety can adopt dihedral angle geometries similar to both extended and type II β-turn conformations, depending on the C-terminal amino ester. researchgate.net

Furthermore, the β-hydroxy group of the Hgl residue serves as a versatile chemical handle. It can be used as a precursor for a variety of other β-substituted α-amino-γ-lactam analogues through reactions like Mitsunobu chemistry or by converting it into a cyclic sulfamidate for subsequent nucleophilic ring-opening. 5z.com This diversity-oriented approach allows for the stereoselective synthesis of mimics for cysteine, histidine, and other amino acids with constrained backbone and side-chain conformations. researchgate.net5z.com For instance, the conversion of a cis-Hgl derivative to a cyclic sulfamidate enabled the synthesis of a trans-β-methylthio-Agl derivative, a constrained mimic of S-methyl cysteine, by avoiding β-elimination side reactions that can occur under Mitsunobu conditions. 5z.com

| Starting Material | Reagent(s) | Product | Key Feature |

| N-(Fmoc)oxiranylglycine | Amino acid derivative, TFE, cat. BzOH | β-Hydroxy-γ-lactam dipeptide mimic | One-pot sequential alkylation and acylation acs.orgnih.gov |

| trans-β-Hydroxy-α-amino-γ-lactam (trans-Hgl) | Pro-nucleophiles (pKa 3-7), Mitsunobu conditions | cis-β-Substituted Agl analogs | Stereoselective introduction of various side chains 5z.com |

| cis-β-Hydroxy-α-amino-γ-lactam (cis-Hgl) | 1. SOCl2, Et3N 2. RuO2, NaIO4 | Cyclic sulfamidate intermediate | Precursor for nucleophilic ring-opening to avoid elimination 5z.com |

| Cyclic sulfamidate of Hgl | Nucleophiles (e.g., thiocyanate) | trans-β-Substituted Agl analogs | Access to derivatives not available via Mitsunobu reaction 5z.com |

Intramolecular Cyclization Approaches for γ-Lactam Dipeptides

Intramolecular cyclization is a foundational strategy for forming the γ-lactam ring in dipeptide precursors. These methods are crucial for creating what are often referred to as Freidinger lactams, which are known to stabilize type II' β-turns. nih.gov

The classic Freidinger lactam synthesis involves the intramolecular cyclization of a protected methionine-containing dipeptide. nih.gov The thioether side chain of methionine is first activated, typically by alkylation with methyl iodide, to form a dimethyl sulfonium salt. This salt acts as a good leaving group. Subsequent treatment with a base, such as sodium hydride, deprotonates the backbone amide nitrogen, which then acts as a nucleophile, attacking the γ-carbon and displacing the dimethyl sulfonium group via a 5-exo-tet cyclization to form the five-membered lactam ring. nih.gov This approach has been adapted for both solution-phase and solid-phase peptide synthesis. nih.govresearchgate.net

More recent innovations have expanded the toolkit for these cyclizations. One such method employs the selective alkylation of selenomethionine (SeM) in an unprotected peptide. nih.gov The selenomethionine is activated under mild, acidic aqueous conditions, and the peptide is then immobilized on a solid support. A base-induced lactamization in a solvent like DMSO efficiently yields the γ-lactam-bridged dipeptide. This technique is notable for its mild conditions, making it potentially applicable to the post-translational modification of complex peptides and even proteins. nih.gov

Electrochemical methods offer another modern approach. A one-step electrochemical cyclization has been used to synthesize novel, constrained 6,5-bicyclic dipeptides from Boc-Ser-Pro-OMe precursors. acs.org This process involves a selective anodic oxidation of the amide to generate an N-acyliminium cation, which is then trapped intramolecularly by the hydroxyl group of the serine residue. This particular cyclization was found to be highly diastereoselective. acs.org

Other strategies include the intramolecular cyclization of N-allyl propiolamides, which is an efficient and operationally simple route to highly functionalized γ-lactams. rsc.org Additionally, multicomponent reactions, such as the Ugi four-component reaction, can rapidly assemble dipeptide-like structures which can then be rigidified into heterocyclic peptidomimetics, including γ-lactams, through subsequent post-multicomponent reaction transformations. researchgate.net

| Precursor | Key Step/Reagent | Resulting Structure | Notable Aspect |

| Methionine-containing dipeptide | 1. CH3I (activation) 2. NaH (cyclization) | γ-Lactam dipeptide (Freidinger Lactam) | Classic method, involves sulfonium salt leaving group nih.gov |

| Selenomethionine-containing peptide | Mild alkylation, Base-induced cyclization on solid support | γ-Lactam dipeptide | Mild conditions suitable for unprotected peptides nih.gov |

| Boc-Ser-Pro-OMe | Anodic amide oxidation | 6,5-Bicyclic lactam | Electrochemical one-pot, highly diastereoselective cyclization acs.org |

| N-Allyl propiolamides | Intramolecular cyclization | Highly substituted γ-lactams | Efficient and operationally simple strategy rsc.org |

| Ugi four-component reaction adducts | Post-Ugi cyclization | γ-Lactam peptidomimetics | Rapid assembly followed by rigidification researchgate.net |

Advanced Research Directions and Future Perspectives in γ Lactam Peptide Chemistry

Rational Design Principles for Next-Generation γ-Lactam Peptidomimetics

The successful stabilization of the hGH-(6-13) fragment using a γ-lactam constraint exemplifies the core tenets of rational peptidomimetic design. nih.gov This approach moves beyond random screening, employing a deep understanding of structure-activity relationships (SAR) to create molecules with desired properties. aacrjournals.org For next-generation γ-lactam peptidomimetics, these principles are being refined to achieve even greater control over molecular conformation and function.

A key principle is the use of the γ-lactam scaffold to mimic and stabilize specific secondary structures, most notably β-turns. researchgate.netupc.edunih.gov β-turns are critical recognition elements in many protein-protein interactions (PPIs). aacrjournals.org By engineering a γ-lactam bridge between residues i and i+1, the peptide backbone is forced into a conformation that resembles a natural turn, a strategy pioneered by Freidinger. researchgate.netnih.gov This pre-organization of the peptide into its bioactive conformation reduces the entropic penalty upon binding to its target, which can lead to a significant increase in affinity and selectivity. researchgate.netupc.edu

Future design principles will focus on creating a diverse array of substituted lactams to mimic different dipeptides and turn types with greater precision. researchgate.netupc.edu The size of the lactam ring (e.g., β, γ, δ) and the stereochemistry of its substituents can be systematically varied to fine-tune the dihedral angles of the resulting turn. researchgate.netupc.edu Shape complementarity between the designed peptidomimetic and its biological target is a fundamental aspect of this rational design process. acs.org The goal is to create a molecule that fits precisely into a binding pocket, maximizing favorable interactions and minimizing steric clashes. acs.org This involves not only mimicking the peptide backbone but also ensuring that the side chains of the amino acids—the pharmacophores—are projected in the correct three-dimensional orientation to interact with the target protein. aacrjournals.org

The design of sophisticated peptidomimetics is increasingly reliant on the integration of computational chemistry and artificial intelligence (AI). bohrium.com These tools allow researchers to navigate the vast chemical space of possible peptide modifications and to predict the properties of novel compounds before undertaking laborious and expensive synthesis. researchgate.netacs.org

Computational methods such as molecular docking and molecular dynamics (MD) simulations are used to model the interaction between a γ-lactam peptidomimetic and its target protein at the atomic level. kaust.edu.sa Docking can predict the preferred binding pose of a ligand in a receptor's active site, while MD simulations can reveal the dynamic behavior of the complex over time, providing insights into its stability and the key interactions that maintain binding. acs.orgkaust.edu.sa These simulations help in understanding why a particular design is effective and provide a rational basis for further optimization. acs.org For instance, analyzing the conformational similarities and differences between various hGH-(6-13) peptide analogues through 2D-NMR and computational modeling has been used to correlate structural constraints with biological activity. researchgate.net

Screen vast virtual libraries: Instead of synthesizing and testing thousands of compounds, AI can screen virtual libraries containing millions of potential γ-lactam analogues to identify the most promising candidates for synthesis. kaust.edu.sa

Predict bioactivity and properties: Quantitative Structure-Activity Relationship (QSAR) models, often powered by machine learning, can predict the biological activity, selectivity, and pharmacokinetic properties of new designs. kaust.edu.sa

De novo design: AI can generate entirely new γ-lactam scaffolds and substitution patterns that a human chemist might not conceive, expanding the structural diversity of potential therapeutics. unipi.it

Exploration of γ-Lactam Scaffolds in Other Bioactive Peptide Fragments

The success of the γ-lactam constraint in the hGH-(6-13) fragment has spurred its exploration in a wide range of other bioactive peptides and as a core structural motif in medicinal chemistry. mdpi.comnih.gov The γ-lactam ring is now recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com

This scaffold is being used to develop peptidomimetics targeting a variety of diseases. For example, γ-lactam constrained analogues of the luteinizing hormone-releasing hormone (LHRH) have shown improved agonist activity, attributed to the stabilization of a bioactive β-turn conformation. nih.gov Similarly, γ-lactam constraints have been incorporated into opioid peptides like endomorphin-2 to increase stability and selectivity for the µ-opioid receptor (MOR). researchgate.net

Beyond direct peptide mimicry, the γ-lactam skeleton itself is a core component of many natural products and synthetic compounds with significant biological activity. mdpi.comnih.gov Research has demonstrated that highly functionalized γ-lactam derivatives can exhibit potent antiproliferative activity against various human cancer cell lines, including those of the breast, prostate, and colon. mdpi.comnih.gov In some of these compounds, the mechanism of action is believed to involve the induction of apoptosis. mdpi.com The versatility of the γ-lactam scaffold allows for the synthesis of large libraries of compounds with diverse substituents, facilitating extensive structure-activity relationship studies to identify potent and selective anticancer agents. nih.govmdpi.com The γ-lactam scaffold has also been incorporated into lasso peptides, which are a class of ribosomally synthesized and post-translationally modified peptides, to serve as stable templates for presenting bioactive epitopes. google.com

Development of Novel Synthetic Methodologies for Enhanced Diversity and Yield

The expanding applications of γ-lactam peptidomimetics and derivatives necessitate the development of efficient, versatile, and high-yielding synthetic methodologies. The ability to easily generate a wide variety of functionalized γ-lactams is crucial for exploring structure-activity relationships and optimizing lead compounds. mdpi.comiiserpune.ac.in

Classic methods for γ-lactam synthesis, such as the Freidinger lactam synthesis, involve the intramolecular cyclization of a suitably protected amino acid derivative. researchgate.net While effective, researchers are continually developing novel strategies to improve efficiency and expand the scope of accessible structures.

Recent advancements include:

Multicomponent Reactions (MCRs): These powerful reactions allow for the construction of complex molecules like γ-lactams in a single step from three or more starting materials. mdpi.com An efficient MCR for preparing 3-amino-1,5-dihydro-2H-pyrrol-2-ones (a type of unsaturated γ-lactam) from amines, aldehydes, and pyruvate (B1213749) derivatives has been reported. mdpi.com MCRs are highly desirable as they increase synthetic efficiency and allow for the rapid generation of diverse libraries of compounds by simply varying the starting components. mdpi.comnih.gov

Novel Cyclization Strategies: Researchers have developed new methods for forming the γ-lactam ring under mild conditions and with high yields. iiserpune.ac.in One such strategy involves the cyclization of α,β-unsaturated γ-amino acids, which can proceed through an E → Z isomerization of a carbon-carbon double bond to facilitate lactamization. iiserpune.ac.in

Asymmetric Synthesis: To create specific, stereochemically pure peptidomimetics, the development of asymmetric synthetic methods is paramount. nih.gov Chiral catalysts are being used to control the stereochemistry during the formation of the γ-lactam ring, yielding optically pure building blocks for incorporation into peptides. nih.govmdpi.com

Solid-Phase Synthesis: Adapting γ-lactam synthesis to solid-phase methodologies allows for more streamlined and automated production of peptide libraries containing these constraints. nih.gov

These evolving synthetic methodologies are critical for advancing the field. By providing access to a broader range of structurally diverse and functionally complex γ-lactam building blocks, they empower medicinal chemists to design and create the next generation of highly targeted and effective therapeutics. mdpi.comnih.gov

Q & A

Q. Basic Research Focus

- Caspase Activation Assays : Measure caspase-3 and caspase-9 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) in HL-60 cells .

- Proteasome Inhibition : Quantify chymotrypsin-like activity inhibition using fluorogenic substrates (e.g., Suc-LLVY-AMC) .

Data Contradictions : Discrepancies in apoptotic rates may arise from cell line variability (e.g., HL-60 vs. primary cells). Mitigation strategies:- Replicate experiments across multiple cell lines.

- Cross-validate with Western blotting for Bax/IκB-α accumulation .

How do structural modifications in gamma-Lactam(11)-hGH(6-13) impact its proteasome-binding affinity compared to natural beta-lactams?

Q. Advanced Research Focus

- Molecular Docking : Compare binding poses of gamma-lactam vs. beta-lactam derivatives to the proteasome’s β5 subunit.

- Steric Effects : Gamma-lactam’s five-membered ring imposes conformational constraints, reducing binding entropy compared to beta-lactams .

- Covalent Bonding : Gamma-lactams (e.g., lactacystin) form irreversible thioester bonds with proteasomal threonine residues, unlike beta-lactams .

Experimental validation via X-ray crystallography or cryo-EM is critical to resolve ambiguities in docking predictions.

What statistical methods are recommended for analyzing dose-response relationships in hGH(6-13) fragment efficacy studies?

Q. Basic Research Focus

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 values .

- Error Propagation : Account for variability in LC-MS quantification and cell viability assays .

- Outlier Detection : Apply Grubbs’ test to exclude non-Gaussian data points .

How can researchers reconcile conflicting in vitro and in vivo data on gamma-Lactam(11)-hGH(6-13)’s pharmacokinetics?

Q. Advanced Research Focus

- Compartmental Modeling : Use PK/PD models to adjust for differences in bioavailability (e.g., plasma protein binding in vivo vs. serum-free media in vitro) .

- Metabolite Profiling : Identify hepatic metabolites via LC-MS/MS to explain reduced efficacy in vivo .

- Interspecies Variability : Compare rodent vs. primate metabolic pathways to refine translational relevance .

What criteria should guide the selection of analytical techniques for characterizing gamma-Lactam(11)-hGH(6-13)’s structural integrity?

Q. Basic Research Focus

- Primary Structure : MALDI-TOF MS for molecular weight confirmation .

- Purity Assessment : HPLC with UV/Vis detection (210–280 nm) and >95% purity threshold .

- Secondary Structure : Circular dichroism (CD) spectroscopy to verify alpha-helical content in hGH(6-13) .

What experimental controls are essential to validate the specificity of gamma-Lactam(11)-hGH(6-13)’s biological activity?

Q. Advanced Research Focus

- Negative Controls : Use scrambled peptide sequences or lactam-free analogs to rule out nonspecific effects .

- Positive Controls : Include established proteasome inhibitors (e.g., bortezomib) to benchmark activity .

- Off-Target Screening : Perform kinome-wide profiling to assess unintended kinase inhibition .

How should researchers design a literature review to identify gaps in gamma-lactam-hGH conjugate studies?

Q. Basic Research Focus

- Database Selection : Prioritize PubMed, Web of Science, and CAS SciFinder for peer-reviewed studies .

- Search Strategy : Use Boolean terms like “gamma-lactam AND hGH fragment AND (apoptosis OR proteasome)” .

- Critical Appraisal : Evaluate methodologies for synthesis reproducibility and assay robustness .

What are the ethical and methodological considerations for translating gamma-Lactam(11)-hGH(6-13) findings into preclinical trials?

Q. Advanced Research Focus

- Toxicity Screening : Conduct Ames tests for mutagenicity and hERG assays for cardiotoxicity .

- Dose Escalation : Follow FDA guidelines for maximum tolerated dose (MTD) determination in animal models .

- Data Transparency : Pre-register protocols on platforms like ClinicalTrials.gov to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.